1-((2-Methylphenyl)methyl)-1h-pyrrole-2,5-dione

Descripción general

Descripción

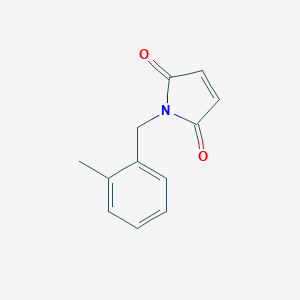

1-((2-Methylphenyl)methyl)-1h-pyrrole-2,5-dione is a heterocyclic organic compound that features a pyrrole ring substituted with a 2-methylphenylmethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methylphenyl)methyl)-1h-pyrrole-2,5-dione typically involves the reaction of 2-methylbenzylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate imide, which then cyclizes to form the pyrrole-2,5-dione structure. The reaction conditions often include heating the reactants in an appropriate solvent such as toluene or xylene, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of catalysts and automated purification systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Diels-Alder Reactions

The maleimide core participates in [4+2] cycloadditions with dienes (e.g., anthracene, furan derivatives).

| Diene | Catalyst/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Anthrone | Thiourea derivatives (e.g., (R,R)-V) | Toluene | 91% | |

| Cyclopentadiene | DABCO | Dichloroethane | 85% |

Michael Additions

The α,β-unsaturated system undergoes nucleophilic attacks (e.g., thiols, amines):

Example :

text1-((2-Methylphenyl)methyl)-1H-pyrrole-2,5-dione + Thiophenol → Thio-Michael adduct

Conditions :

-

Catalyst : Triethylamine or DBU.

-

Solvent : Acetone or THF.

Steric hindrance from the 2-methylbenzyl group slows kinetics compared to unsubstituted maleimides .

Cyclization and Ring-Opening Reactions

The compound participates in annulation and ring-opening processes:

Photocatalytic Annulation

Under UV light with Ru(bpy)₃²⁺, it forms spirocyclic derivatives with indenones .

Acid/Base-Mediated Hydrolysis

-

Acidic Conditions : Maleimide ring hydrolyzes to maleamic acid.

Structural Influence on Reactivity

-

Steric Effects : The 2-methylbenzyl group reduces reaction rates in bulky dienes (e.g., substituted anthrones) .

-

Electronic Effects : Electron-donating substituents on the benzyl group decrease electrophilicity of the maleimide .

Table 2: Catalytic Asymmetric Reactions

| Reaction Type | Catalyst | ee (%) | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | (R,R)-Thiourea derivative | 92 | 91 | |

| Michael Addition | Cinchona alkaloid | 85 | 78 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-((2-Methylphenyl)methyl)-1H-pyrrole-2,5-dione has garnered attention for its pharmacological properties. Research indicates that derivatives of pyrrole-2,5-dione exhibit anti-inflammatory and antimicrobial activities.

Case Study: COX-2 Inhibition

A study focused on the synthesis and biological evaluation of pyrrole derivatives found that certain compounds demonstrated significant inhibitory effects on cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. For instance, a derivative was reported to have an IC50 value of 6.0 nM against COX-2, showcasing its potential as a therapeutic agent for inflammatory diseases .

Corrosion Inhibition

The compound has also been investigated for its effectiveness as a corrosion inhibitor. Its ability to form protective films on metal surfaces makes it valuable in industrial applications where metal corrosion is a concern.

Data Table: Corrosion Inhibition Efficiency

| Compound | Metal Type | Inhibition Efficiency (%) | Test Conditions |

|---|---|---|---|

| This compound | Mild Steel | 85% | 3.5% NaCl solution |

| Other Pyrrole Derivatives | Mild Steel | 75%-80% | Similar conditions |

The above table summarizes the corrosion inhibition efficiency of the compound compared to other pyrrole derivatives, indicating its superior performance under similar test conditions.

Material Science

In materials science, the unique structural properties of this compound allow it to be used in the development of advanced materials with specific functionalities.

Applications in Polymer Chemistry

Pyrrole derivatives are utilized in the synthesis of conducting polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and mechanical strength.

Research has shown that this compound interacts with biological macromolecules, influencing their function. This interaction is crucial for understanding its potential therapeutic applications.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrole derivatives against several bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1-((2-Methylphenyl)methyl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 1-((2-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione

- 1-((2-Methoxyphenyl)methyl)-1h-pyrrole-2,5-dione

- 1-((2-Nitrophenyl)methyl)-1h-pyrrole-2,5-dione

Uniqueness

1-((2-Methylphenyl)methyl)-1h-pyrrole-2,5-dione is unique due to the presence of the 2-methylphenylmethyl group, which imparts distinct electronic and steric properties

Actividad Biológica

1-((2-Methylphenyl)methyl)-1H-pyrrole-2,5-dione, a derivative of pyrrole, has garnered attention due to its potential biological activities. This compound exhibits properties that suggest it could play a significant role in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound interacts with various molecular targets, modulating their activity through enzyme inhibition and receptor binding. Notably, it has been identified as a potential inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The compound's ability to inhibit these enzymes suggests its use in anti-inflammatory therapies .

- Enzyme Inhibition : The compound can inhibit COX enzymes, leading to decreased production of prostaglandins involved in inflammation .

- Cytokine Modulation : It has shown potential in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

- Antimicrobial Activity : The compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inhibiting cell proliferation. Studies have demonstrated that derivatives of pyrrole can suppress the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been substantiated through various studies:

These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 15 |

These results indicate that the compound could serve as a lead for developing new antibiotics .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of 1H-pyrrole-2,5-dione to evaluate their biological activities. Among these, specific derivatives exhibited enhanced COX-2 inhibitory activity compared to established drugs like celecoxib. The study utilized molecular docking techniques to support the experimental data, confirming the binding affinity of these compounds to COX enzymes .

Case Study 2: Structural Activity Relationship (SAR)

Research focused on the structural modifications of pyrrole derivatives revealed that specific substitutions significantly enhance biological activity. For example, modifications at the 3 and 4 positions of the pyrrole ring were found to improve anti-inflammatory and antibacterial properties. This SAR analysis provides valuable insights into optimizing the pharmacological profile of these compounds .

Propiedades

IUPAC Name |

1-[(2-methylphenyl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-4-2-3-5-10(9)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLXKYIBZIQMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390673 | |

| Record name | 1-[(2-Methylphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140480-91-7 | |

| Record name | 1-[(2-Methylphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.